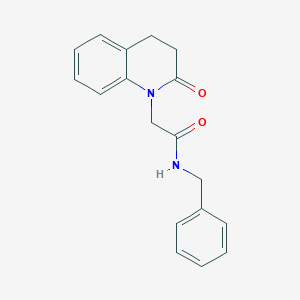![molecular formula C12H11BrN4O3 B7579408 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579408.png)
2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid, also known as BTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA is a triazole-based compound that has been synthesized using a variety of methods. In
作用机制
The mechanism of action of 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes.
Biochemical and Physiological Effects
2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has been shown to inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth and the growth of fungi and bacteria. Physiologically, 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has also been shown to disrupt the cell walls and membranes of fungi and bacteria, leading to their death.
实验室实验的优点和局限性
2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has several advantages for lab experiments, including its high yield synthesis method, its potential applications in various fields, and its ability to selectively inhibit the growth of cancer cells, fungi, and bacteria. However, 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid, including its potential applications in drug discovery, material science, and analytical chemistry. In drug discovery, 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid could be further studied for its potential to inhibit the growth of cancer cells, fungi, and bacteria, and for its potential to be used as a building block for the synthesis of new drugs. In material science, 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid could be further studied for its potential to be used as a building block for the synthesis of new MOFs with unique properties. In analytical chemistry, 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid could be further studied for its potential to be used as a ligand for the determination of metal ions in various samples.
Conclusion
In conclusion, 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid, or 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid, is a triazole-based compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has been shown to exhibit anticancer, antifungal, and antibacterial activities, and has been used as a building block for the synthesis of new MOFs. While 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has several advantages for lab experiments, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action. There are several future directions for the study of 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid, including its potential applications in drug discovery, material science, and analytical chemistry.
合成方法
2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid can be synthesized using a variety of methods, including the reaction of 5-bromo-2-methylbenzoyl chloride with sodium azide, followed by the reaction of the resulting intermediate with ethyl glycinate hydrochloride. Another method involves the reaction of 5-bromo-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting intermediate with sodium azide and ethyl glycinate hydrochloride. Both methods result in the formation of 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid with high yields.
科学研究应用
2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In analytical chemistry, 2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid has been used as a ligand for the determination of metal ions in various samples.
属性
IUPAC Name |
2-[4-[(5-bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-7-2-3-8(13)4-9(7)14-12(20)10-5-17(16-15-10)6-11(18)19/h2-5H,6H2,1H3,(H,14,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENQXLAAYCBOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C2=CN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)

![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)
![1-(2,2,2-Trifluoroethyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7579336.png)
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)
![2-[4-[Ethyl-(4-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579363.png)
![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![1-[[(5-Bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7579392.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone](/img/structure/B7579423.png)
![2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)